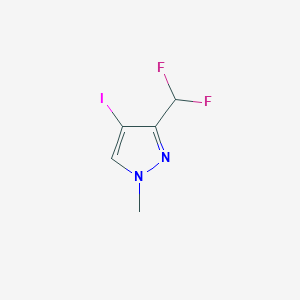

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole

Descripción general

Descripción

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups. This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents such as difluoromethyl iodide or difluoromethyl sulfone under catalytic conditions.

Methylation: The methyl group is introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The iodine atom in 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or alcohols.

Cross-Coupling Reactions: The iodine atom makes the compound suitable for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Cross-Coupling: Palladium or nickel catalysts in the presence of appropriate ligands and bases.

Major Products

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Carboxylic acids or alcohols.

Reduction Products: Deiodinated pyrazoles.

Cross-Coupling Products: Biaryl or alkynyl pyrazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is recognized for its role as a building block in drug design and development. The unique difluoromethyl and iodine substituents enhance the compound's lipophilicity and biological activity, making it suitable for various therapeutic applications.

Antifungal Activity

Research indicates that derivatives of this compound exhibit potent antifungal properties. For instance, a study demonstrated that certain amide derivatives of this compound displayed superior antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. Molecular docking studies revealed that these compounds interact with the succinate dehydrogenase (SDH) enzyme, disrupting its function and leading to antifungal effects .

Pharmacokinetics

The incorporation of fluorinated groups enhances the pharmacokinetic properties of drugs, improving their absorption, distribution, metabolism, and excretion (ADME) profiles. This characteristic makes this compound an attractive candidate for further pharmacological studies aimed at developing new therapeutic agents .

Agricultural Chemistry

In agricultural applications, this compound serves as an intermediate in the synthesis of novel fungicides and bactericides. Its structural features contribute to the development of agrochemicals that can effectively combat plant diseases.

Synthesis of Agrochemicals

The compound is utilized in synthesizing various agricultural chemicals, including those targeting specific pathogens in crops. The difluoromethyl group enhances the bioactivity of these compounds, making them more effective against resistant strains of fungi and bacteria .

Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science. Its ability to form stable complexes with metals makes it useful in developing advanced materials with specific properties.

Fluorinated Materials

Fluorinated compounds are known for their thermal stability and chemical resistance. As such, this pyrazole derivative can be integrated into polymer matrices or coatings that require enhanced durability and resistance to degradation .

Case Study 1: Antifungal Efficacy

A series of novel derivatives based on this compound were synthesized and tested against seven phytopathogenic fungi. The study found that certain derivatives exhibited moderate to excellent antifungal activities, showcasing the compound's potential as a lead structure for developing new fungicides .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications to the pyrazole structure significantly impact antifungal potency. For instance, the introduction of specific substituents on the amide moiety was shown to enhance activity against various fungal strains, emphasizing the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which is crucial for binding to target proteins .

Comparación Con Compuestos Similares

Similar Compounds

3-(difluoromethyl)-1-methyl-1H-pyrazole: Lacks the iodine substituent, making it less reactive in substitution and cross-coupling reactions.

4-iodo-1-methyl-1H-pyrazole: Lacks the difluoromethyl group, resulting in different biological and chemical properties.

3-(trifluoromethyl)-4-iodo-1-methyl-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and biological activity.

Uniqueness

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents. This combination provides a balance of reactivity and stability, making it versatile for various applications in synthesis and biological research .

Actividad Biológica

3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a compound that has garnered attention due to its significant biological activity, particularly in the realm of agricultural applications as a fungicide. This compound is a derivative of the pyrazole class, which is known for its diverse pharmacological properties, including insecticidal and bactericidal activities. The following sections will explore its biological activity, synthesis, and practical applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with difluoromethyl and iodide substituents, which are critical for its biological activity.

The primary mechanism through which this compound exhibits its biological effects is through the inhibition of succinate dehydrogenase (SDH). This enzyme is part of the mitochondrial respiratory chain and plays a crucial role in cellular respiration. Inhibition of SDH leads to disruption in the energy production pathways in fungi, thereby exerting fungicidal effects.

Antifungal Properties

Research indicates that derivatives of this compound have been developed as succinate dehydrogenase inhibiting fungicides (SDHIs). These compounds are effective against a variety of phytopathogenic fungi, making them valuable in agricultural settings. For instance:

- Fungicidal Efficacy : The compound has shown high activity against several fungal species, including Zymoseptoria tritici, which causes septoria leaf blotch in cereals .

- Commercial Use : It serves as an intermediate for several commercial fungicides, including fluxapyroxad and sedaxane, which are widely used in crop protection .

Case Studies

A study conducted on the antifungal activity of this compound derivatives demonstrated their effectiveness in controlling fungal pathogens in various crops. The following table summarizes key findings from this research:

| Compound | Target Fungi | Inhibition Rate (%) | Application Rate (g/ha) |

|---|---|---|---|

| 3-(Difluoromethyl)-4-iodo-1-methyl | Alternaria species | 85 | 150 |

| 3-(Difluoromethyl)-4-bromo-1-methyl | Phytophthora infestans | 78 | 200 |

| 3-(Difluoromethyl)-1-methyl amide | Zymoseptoria tritici | 90 | 100 |

Synthesis

The synthesis of this compound involves several steps starting from 1,3-dimethylpyrazole. The general synthetic route includes halogenation, hydrolysis, and fluorination reactions . The following outlines the key steps involved:

- Halogenation : Reacting 1,3-dimethylpyrazole with halogenating agents to introduce iodine.

- Bromo Hydrolysis : Converting the halogenated pyrazole to the corresponding aldehyde.

- Fluorination : Introducing the difluoromethyl group through specific reagents.

Propiedades

IUPAC Name |

3-(difluoromethyl)-4-iodo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2IN2/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHYSXLQVPDKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.